![molecular formula C23H32O5 B1248470 Claviridenone E](/img/structure/B1248470.png)
Claviridenone E
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Overview
Description
Claviridenone E is a natural product found in Clavularia viridis with data available.
Scientific Research Applications
Anti-Tumor and Cytotoxic Properties
Claviridenone E, derived from soft corals like Clavularia viridis, has shown promising applications in the field of cancer research. A study identified claviridenone E as one of the new cytotoxic prostanoids with significant potential against cancer cells. The cytotoxicity of claviridenone E was measured in vitro against selected cancer cells, suggesting its potential role in cancer therapy (Duh, El-Gamal, Chu, Wang, & Dai, 2002).
Structural Analysis for Pharmaceutical Development
The structural analysis of claviridenones, including claviridenone E, has been crucial in understanding their potential pharmaceutical applications. Studies have elucidated the absolute stereostructures of various claviridenones, providing essential information for further drug development and synthesis (Kobayashi, Yasuzawa, Yoshihara, Son, Kyōgoku, & Kitagawa, 1983).
Insight into Biochemical Interactions
Research into the biochemical properties of compounds like claviridenone E offers insights into their interactions within biological systems. For example, studies on the reduction of quinones by enzymes have relevance in understanding how compounds like claviridenone E may interact at the molecular level within biological systems (Nivinskas, Staskeviciene, Šarlauskas, Koder, Miller, & Čėnas, 2002).
Broader Impact in Biomedical Research
Beyond direct applications, the study of claviridenone E contributes to a broader understanding of natural products in biomedical research. This includes insights into biosynthesis, synthetic pathways, and the biological activity of similar compounds, which can be instrumental in the development of new therapeutic agents (McCabe & Wipf, 2016).
properties
Product Name |
Claviridenone E |
---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl (E,7E)-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C23H32O5/c1-4-5-6-7-10-13-17-23(28-19(2)24)18-16-21(25)20(23)14-11-8-9-12-15-22(26)27-3/h8,10-11,13-14,16,18H,4-7,9,12,15,17H2,1-3H3/b11-8+,13-10-,20-14-/t23-/m0/s1 |
InChI Key |
NPTOZTAHJVTRAS-VSHWWUBXSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C/C=C/CCCC(=O)OC)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC1(C=CC(=O)C1=CC=CCCCC(=O)OC)OC(=O)C |
synonyms |
claviridenone E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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